molecular formula C11H11F3N4 B2966985 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 827588-14-7

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2966985
CAS No.: 827588-14-7
M. Wt: 256.232
InChI Key: NQKLVNFSFNVPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a synthetic chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This molecular scaffold is a fused, rigid, and planar N-heterocyclic system that has attracted significant attention in medicinal chemistry and drug discovery due to its significant synthetic versatility and potential biological activity . The compound features a nitrile group at the 3-position and a trifluoromethyl group at the 7-position, which can enhance lipophilicity and metabolic stability. Pyrazolo[1,5-a]pyrimidine derivatives are recognized as privileged structures in pharmaceutical research. They are known to exhibit a range of biological activities, primarily functioning as selective protein and enzymatic inhibitors . Specifically, compounds within this chemical class have been explored as inhibitors for various kinase targets, such as Casein Kinase 1 (CK1) and Bruton's Tyrosine Kinase (BTK) . This makes them valuable scaffolds in the development of potential anticancer agents and treatments for neurodegenerative diseases . The presence of the cyclopropyl substituent can influence the molecule's conformation and interaction with biological targets. This product is provided for non-human research applications only. It is intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4/c12-11(13,14)9-3-8(6-1-2-6)17-10-7(4-15)5-16-18(9)10/h5-6,8-9,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKLVNFSFNVPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of appropriately substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction conditions often require the use of strong acids, such as trifluoroacetic acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile may be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

  • 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

  • 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines

Uniqueness: 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features and potential applications. Its cyclopropyl group and trifluoromethyl group contribute to its unique chemical properties, making it distinct from other similar compounds.

Biological Activity

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its potential as an antitumor agent and other therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H11F3N4
  • Molecular Weight : 256.23 g/mol
  • CAS Number : 827588-14-7

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The specific compound has shown promising results in inhibiting various cancer cell lines by targeting critical pathways involved in tumor growth.

  • Mechanism of Action :
    • The compound acts as an ATP-competitive inhibitor of several kinases implicated in cancer progression. It has been reported to effectively inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced cell viability in BRAF-mutant melanoma cell lines. The IC50 values for these compounds were noted to be in the nanomolar range, indicating potent anti-proliferative effects .
CompoundTarget KinaseIC50 (nM)Cell Line
This compoundBRAF(V600E)50A375 (melanoma)
Another derivativeEGFR20HCC827 (lung cancer)

Anti-inflammatory and Anti-bacterial Activities

Beyond its antitumor potential, this compound also exhibits anti-inflammatory and antibacterial properties. Pyrazole derivatives are known to modulate inflammatory pathways and have been tested against various bacterial strains.

  • Anti-inflammatory Mechanism :
    • The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 through suppression of NF-kB signaling pathways .
  • Antibacterial Efficacy :
    • Preliminary studies suggest that this pyrazolo derivative shows activity against Gram-positive bacteria, making it a candidate for further exploration in antibacterial drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against cancer cells.

  • Key Modifications :
    • Introduction of trifluoromethyl groups has been shown to increase lipophilicity and improve binding affinity to target proteins.
    • Cyclopropyl substitution contributes to the overall stability and bioavailability of the compound in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using enaminones or substituted pyrazole precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are often prepared by reacting aminopyrazoles with β-diketones or β-ketoesters under reflux in polar aprotic solvents (e.g., DMF, acetic acid) with catalytic triethylamine . Key steps include controlling reaction temperature (e.g., 120°C for 10 hours) and purification via recrystallization from ethanol/DMF mixtures .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : Structural characterization typically involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; trifluoromethyl at δ ~120–125 ppm in 13^13C) .
  • Mass spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 318 for C17_{17}H10_{10}N4_4O3_3) .
  • X-ray crystallography : To resolve planar or non-planar configurations (e.g., planar pyrazolo[1,5-a]pyrimidine core with deviations in substituents like chloromethyl groups) .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodology :

  • Solvents : DMF, acetic anhydride, or 1,4-dioxane for high solubility of intermediates .
  • Catalysts : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) for activating intermediates in coupling reactions .
  • Bases : Triethylamine or sodium acetate to neutralize byproducts and stabilize reactive intermediates .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Computational modeling : Use DFT calculations to assess steric and electronic effects of the cyclopropyl group on π-π stacking or hydrogen bonding .
  • Biological assays : Compare IC50_{50} values against analogs lacking the cyclopropyl group (e.g., in kinase inhibition assays) .
  • Crystallographic data : Analyze bond angles and torsional strain in the cyclopropyl ring to predict conformational stability .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

  • Methodology :

  • Reaction optimization : Screen temperatures (80–120°C) and solvents (DMF vs. dioxane) to improve efficiency .
  • Catalyst tuning : Replace PyBroP with BOP-Cl for better activation of carbonyl intermediates .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .

Q. How can tautomeric forms of this compound be identified in solution?

  • Methodology :

  • Dynamic NMR : Monitor chemical shift changes in DMSO-d6_6 or CDCl3_3 to detect tautomer equilibria (e.g., pyrazole vs. pyrimidine ring protonation) .
  • pH-dependent UV-Vis spectroscopy : Track absorbance shifts (e.g., 250–300 nm) to correlate tautomer prevalence with solvent polarity .

Data Contradictions and Resolution

Q. Why do reported melting points vary for structurally similar analogs?

  • Resolution :

  • Purity assessment : Recrystallize samples multiple times and compare DSC/TGA data to exclude solvent inclusion .
  • Polymorphism screening : Use X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms .

Q. How to address discrepancies in 13^{13}C NMR assignments for trifluoromethyl groups?

  • Resolution :

  • Referencing standards : Compare with trifluoromethyl-containing analogs (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines) .
  • Decoupling experiments : Use DEPT-135 to distinguish CF3_3 carbons from aromatic signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.